![molecular formula C16H21NO4 B14309530 Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate CAS No. 111479-52-8](/img/structure/B14309530.png)
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a benzylideneamino group attached to a hexanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate typically involves the condensation of benzaldehyde with dimethyl 2-amino-2-methylhexanedioate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and scalability. The use of automated reactors and in-line purification systems ensures consistent product quality and reduces the need for extensive post-reaction processing.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-[(E)-phenylmethyleneamino]-2-methylhexanedioate
- Dimethyl 2-[(E)-benzylideneamino]-2-ethylhexanedioate
Uniqueness
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its combination of ester and imine functionalities makes it versatile for various synthetic and research applications.
Propiedades
Número CAS |
111479-52-8 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
dimethyl 2-(benzylideneamino)-2-methylhexanedioate |
InChI |
InChI=1S/C16H21NO4/c1-16(15(19)21-3,11-7-10-14(18)20-2)17-12-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 |
Clave InChI |
YHNLAJMEMBHAIS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)OC)(C(=O)OC)N=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

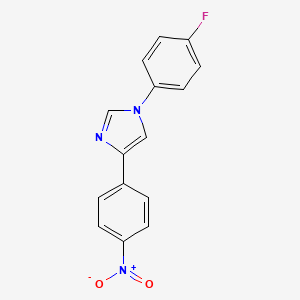
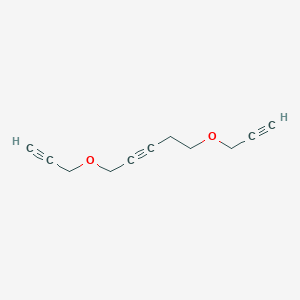
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
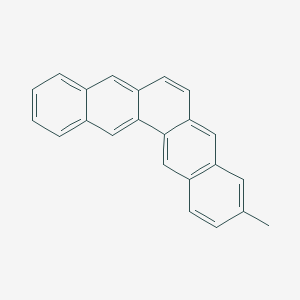
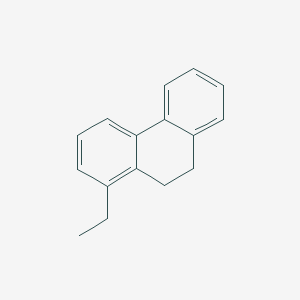
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)
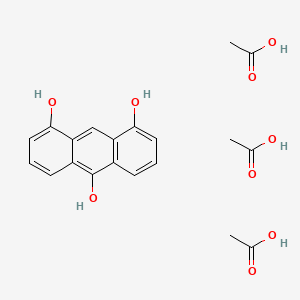
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
